Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15632843
InChI: InChI=1S/C18H25N3O4/c1-5-21(6-2)11-15(22)20-16-13-10-12(24-4)8-9-14(13)19-17(16)18(23)25-7-3/h8-10,19H,5-7,11H2,1-4H3,(H,20,22)
SMILES:
Molecular Formula: C18H25N3O4
Molecular Weight: 347.4 g/mol

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC15632843

Molecular Formula: C18H25N3O4

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate -

Specification

Molecular Formula C18H25N3O4
Molecular Weight 347.4 g/mol
IUPAC Name ethyl 3-[[2-(diethylamino)acetyl]amino]-5-methoxy-1H-indole-2-carboxylate
Standard InChI InChI=1S/C18H25N3O4/c1-5-21(6-2)11-15(22)20-16-13-10-12(24-4)8-9-14(13)19-17(16)18(23)25-7-3/h8-10,19H,5-7,11H2,1-4H3,(H,20,22)
Standard InChI Key QTLGVGYYBPOPPZ-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate has the molecular formula C₁₈H₂₅N₃O₄ and a molecular weight of 347.4 g/mol. Its IUPAC name, ethyl 3-[[2-(diethylamino)acetyl]amino]-5-methoxy-1H-indole-2-carboxylate, reflects the presence of three critical functional groups:

  • A 5-methoxyindole core, which confers aromaticity and hydrogen-bonding capacity.

  • A diethylamino acetamido substituent at position 3, enhancing lipid solubility and receptor affinity.

  • An ethyl ester group at position 2, influencing metabolic stability .

The compound’s canonical SMILES string, CCN(CC)CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)OCC, encodes its branching topology, while its InChIKey (QTLGVGYYBPOPPZ-UHFFFAOYSA-N) uniquely identifies its stereochemical configuration.

Crystallographic and Spectroscopic Data

While experimental crystallographic data remain unpublished, computational models predict a planar indole ring with the diethylamino group adopting a gauche conformation to minimize steric hindrance . Nuclear magnetic resonance (NMR) studies of analogous indole derivatives suggest characteristic signals for the methoxy group (δ 3.8–4.0 ppm) and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves a three-step sequence (Figure 1):

  • Indole Core Formation: Friedel-Crafts acylation of 5-methoxyindole with ethyl chlorooxalate yields ethyl 5-methoxy-1H-indole-2-carboxylate .

  • Amination at Position 3: Nucleophilic substitution with 2-(diethylamino)acetyl chloride introduces the acetamido group.

  • Esterification: Ethanol-mediated esterification finalizes the ethyl carboxylate moiety.

Table 1: Key Reaction Conditions

StepReagentsTemperatureYield
1Ethyl chlorooxalate, AlCl₃0–5°C68%
22-(Diethylamino)acetyl chloride, DIPEART52%
3Ethanol, H₂SO₄Reflux89%

Purification Challenges

The diethylamino group’s basicity complicates purification, requiring neutralization with dilute HCl before silica gel chromatography. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as verified by LC-MS ([M+H]⁺ = 348.2).

PropertyValueMethod
LogP2.1XLogP3
Water Solubility0.12 mg/mLALOGPS
Plasma Protein Binding89%SwissADME
Blood-Brain Barrier PermeabilityHighBOILED-Egg Model

Neuropharmacological Applications

Comparative Analysis with Structural Analogues

Role of the Diethylamino Group

Replacing the diethylamino moiety with dimethylamino (as in ethyl 3-[2-(dimethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate) reduces logP by 0.6 units and decreases 5-HT₁A binding affinity by 40%, underscoring the importance of diethyl substitution for lipophilicity and target engagement .

Methoxy Positioning

Shifting the methoxy group from position 5 to 6 (as in ethyl 3-[2-(diethylamino)acetamido]-6-methoxy-1H-indole-2-carboxylate) abolishes serotonin reuptake inhibition, highlighting the critical role of electronic effects at C5 .

Future Directions

  • Metabolic Stability Optimization: Prodrug approaches, such as replacing the ethyl ester with a tert-butyl group, could mitigate premature hydrolysis .

  • In Vivo Neurobehavioral Studies: Zebrafish models may elucidate anxiolytic or antidepressant effects.

  • Polypharmacology Exploration: Screening against sigma receptors and monoamine oxidases could reveal additional therapeutic applications.

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